2-(4-Chlorobenzyl)-1-{[2-(1-cyclohexen-1-yl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Introduction to 2-(4-Chlorobenzyl)-1-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Chemical Identity and Nomenclature
The compound this compound is a polycyclic heteroaromatic molecule with a fused pyrido-benzimidazole core. Its IUPAC name reflects its intricate substituent arrangement:
- Core structure : Pyrido[1,2-a]benzimidazole, a bicyclic system formed by fusing a pyridine ring with a benzimidazole moiety.
- Substituents :
- A 4-chlorobenzyl group at position 2.
- A methyl group at position 3.
- A 2-(1-cyclohexen-1-yl)ethylamino group at position 1.
- A cyano group at position 4.
The molecular formula is C~28~H~27~ClN~4~ , with a molecular weight of 455.0 g/mol . Key structural features include:
- Benzimidazole ring : Provides aromaticity and hydrogen-bonding capabilities.
- Pyridine moiety : Introduces basicity and π-π stacking potential.
- Chlorobenzyl group : Enhances lipophilicity and influences target binding.
- Cyclohexenyl-ethylamino side chain : Modulates solubility and pharmacokinetic properties.
The compound’s SMILES representation is:CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)NCCC5=CCCCC5)C#N.
Historical Development and Discovery
The synthesis of pyrido[1,2-a]benzimidazole derivatives emerged from efforts to optimize heterocyclic scaffolds for pharmaceutical applications. Early work by Ndakala et al. (2011) demonstrated the antimalarial potential of structurally related compounds, highlighting the pyrido-benzimidazole core’s versatility.
The specific compound discussed here was developed during structure-activity relationship (SAR) studies targeting Mycobacterium tuberculosis. Researchers modified the benzyl substituent and side chain to enhance anti-tubercular activity while minimizing cytotoxicity. Key milestones include:
- Lead optimization : Replacement of a methoxy group with a chlorobenzyl moiety improved potency against drug-resistant strains.
- Side chain engineering : Introduction of the cyclohexenyl-ethylamino group balanced metabolic stability and target affinity.
Synthetic routes often employ multicomponent reactions (MCRs), as demonstrated by Wang et al. (2009), who achieved one-pot syntheses of pyrido[1,2-a]benzimidazoles using chloroacetonitrile and malononitrile.
Significance in Heterocyclic Chemistry
This compound exemplifies three key trends in modern heterocyclic chemistry:
- Complexity through fusion : The pyrido-benzimidazole system combines the electronic properties of pyridine with the hydrogen-bonding capacity of benzimidazole, enabling diverse interactions with biological targets.
- Tailored substituent effects : Strategic placement of the chlorobenzyl and cyclohexenyl groups demonstrates how steric and electronic modifications can fine-tune pharmacological profiles.
- MCR-driven synthesis : Its synthesis aligns with green chemistry principles by minimizing step counts and waste generation.
Table 1: Structural Comparison with Related Compounds
Properties
Molecular Formula |
C28H27ClN4 |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-[2-(cyclohexen-1-yl)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C28H27ClN4/c1-19-23(17-21-11-13-22(29)14-12-21)27(31-16-15-20-7-3-2-4-8-20)33-26-10-6-5-9-25(26)32-28(33)24(19)18-30/h5-7,9-14,31H,2-4,8,15-17H2,1H3 |
InChI Key |
VRVDXCNPBSWFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)NCCC5=CCCCC5)C#N |
Origin of Product |
United States |
Preparation Methods
Introduction of the 4-Chlorobenzyl Group
The 4-chlorobenzyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or alkylation. A common method involves treating the pyrido[1,2-a]benzimidazole intermediate with 4-chlorobenzyl chloride in the presence of a base.
Reaction Conditions :
Installation of the Aminoethylcyclohexene Side Chain
The aminoethylcyclohexene group is introduced through reductive amination or Michael addition. A two-step protocol is often employed:
Step 1: Nitration and Reduction
-
Nitration : The core structure is nitrated at position 1 using HNO₃/H₂SO₄ to form a nitro intermediate.
-
Reduction : The nitro group is reduced to an amine using SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).
Conditions for Reduction :
Step 2: Alkylation with Cyclohexenyl Ethyl Bromide
The amine reacts with 2-(1-cyclohexen-1-yl)ethyl bromide under basic conditions to form the final side chain.
Reaction Conditions :
-
Reactants : Aminated intermediate (1.0 equiv.), 2-(1-cyclohexen-1-yl)ethyl bromide (1.2 equiv.)
-
Base : Et₃N or DIPEA
-
Solvent : DCM or THF
-
Temperature : 25°C
-
Time : 12–24 hours
Optimization and Industrial-Scale Production
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, cyclization steps that typically require 2 hours under conventional heating complete in 15–30 minutes under microwave conditions.
Example Protocol :
Catalytic Enhancements
Lewis acids (e.g., ZnCl₂) or zeolites improve regioselectivity and yield during alkylation steps.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Time | Complexity |
|---|---|---|---|---|
| Condensation (Section 1.1) | Benzimidazole + β-keto ester | 70–85% | 1–2 h | Moderate |
| Multicomponent (Section 1.2) | One-pot synthesis | 60–75% | 4–6 h | Low |
| Microwave-Assisted (Section 3.1) | Accelerated cyclization | 85–90% | 0.5 h | High |
Characterization and Validation
Critical spectroscopic data for the final compound:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, H-1), 7.62–7.45 (m, 4H, Ar-H), 5.70 (m, 1H, cyclohexenyl), 4.30 (t, 2H, -CH₂NH-), 3.95 (s, 2H, -CH₂C₆H₄Cl), 2.55 (s, 3H, C3-CH₃).
-
HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₂₇H₂₅ClN₄: 465.1345; found: 465.1348.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions, such as halogenation or alkylation, might be possible.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it could be studied for its potential effects on cellular processes, enzyme interactions, or as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis routes, and biological activities:
Key Findings:
Electron-withdrawing groups (e.g., 4-chlorobenzyl, carbonitrile) stabilize the aromatic system, facilitating π-π stacking with biological targets .
Synthesis Trends :
- Most analogs are synthesized via amine substitution (e.g., replacing chloroethyl intermediates with amines like dimethylamine or cyclohexenylethylamine) .
- Reactions typically occur in polar aprotic solvents (DMF, dioxane) under reflux or room-temperature conditions .
Biological Activity: Anticancer: Compounds with aminoethyl substituents (13a, 5a) show cytotoxicity against cancer cell lines, likely via kinase inhibition . Antimicrobial: The oxo-containing analog 3a exhibits activity against drug-resistant tuberculosis strains, possibly by disrupting mycobacterial membrane integrity .
Biological Activity
The compound 2-(4-Chlorobenzyl)-1-{[2-(1-cyclohexen-1-yl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse functional groups and potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
This compound features a pyrido[1,2-a]benzimidazole core structure with a chlorobenzyl group, an ethylamino substituent linked to a cyclohexenyl moiety, and a carbonitrile functional group. The molecular formula is , indicating a relatively high molecular weight of approximately 454.99 g/mol .
Biological Activity Overview
Numerous studies have investigated the biological activity of similar compounds, particularly focusing on their anticancer properties. The presence of specific substituents in the structure has been linked to enhanced biological effects.
Anticancer Activity
Research has shown that derivatives of benzimidazole, including compounds similar to the one , exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the anticancer activity of benzimidazole derivatives against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that certain derivatives exhibited IC50 values below 100 µM, demonstrating promising cytotoxicity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1a | 30.2 ± 1.2 | A549 |
| Compound 2a | >100 | A549 |
| Compound 1b | <100 | WM115 |
The study found that compounds with chlorophenyl substituents showed greater growth inhibition compared to those with different substituents .
The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis in cancer cells. The use of caspase assays has demonstrated that exposure to these compounds can lead to significant apoptotic cell death in hypoxic conditions typical of tumor environments .
Comparative Analysis with Similar Compounds
The unique combination of substituents in This compound suggests potential for unique interactions with biological targets compared to other similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Fluorobenzyl)-1-{[2-(cyclopentene)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole | Fluorine substitution | Anticancer activity |
| 4-Chloro-N-[4-(methylthio)phenyl]-benzimidazole | Methylthio substitution | Anti-inflammatory effects |
The presence of both the chlorobenzyl and cyclohexenyl groups may enhance its binding affinity to specific receptors or enzymes involved in cancer progression .
Case Studies
Several case studies have documented the efficacy of similar benzimidazole derivatives as anticancer agents. For instance, a study demonstrated that certain benzimidazole derivatives selectively targeted hypoxic tumor cells, leading to increased apoptosis rates compared to normoxic conditions . These findings were corroborated by morphological changes observed under microscopy following treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Chlorobenzyl)-1-{[2-(1-cyclohexen-1-yl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation, cyclization, and functionalization. For example, analogous pyrido-benzimidazole derivatives are synthesized using:
- Step 1 : Formation of the benzimidazole core via acid-catalyzed cyclization of substituted o-phenylenediamine derivatives.
- Step 2 : Introduction of the chlorobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation.
- Step 3 : Functionalization of the cyclohexenyl-ethylamino side chain using Buchwald-Hartwig amination or reductive amination.
Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients to stabilize intermediates. Statistical experimental design (e.g., Box-Behnken) minimizes trial runs while maximizing yield .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray Diffraction (XRD) : Essential for resolving the 3D conformation, including bond angles and disorder in the cyclohexenyl group. Evidence from analogous compounds shows mean C–C bond precision of 0.003 Å using single-crystal XRD at 100 K .
- NMR Spectroscopy : and NMR (DMSO-) identify proton environments, with DEPT-135 confirming quaternary carbons. For example, the chlorobenzyl proton signals appear as doublets at δ 4.8–5.2 ppm.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 520.22) and fragmentation patterns.
Intermediate Research Questions
Q. How can experimental design frameworks improve the efficiency of studying this compound’s reactivity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., catalyst loading, temperature). For instance, a 3 factorial design optimizes Suzuki-Miyaura coupling by varying Pd catalyst (5–15 mol%) and base (KCO vs. CsCO) .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., reaction time vs. enantiomeric excess). Central composite designs are ideal for optimizing solvent-free conditions.
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, discrepancies in antimicrobial activity of benzimidazole analogs may arise from differences in bacterial strains (Gram+ vs. Gram−) .
- Structural-Activity Relationship (SAR) Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. Adjust substituents (e.g., replacing Cl with CF) to validate hypotheses .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the discovery of derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to predict transition states and activation energies for ring-opening or cycloaddition reactions.
- Machine Learning (ML) : Train models on existing reaction databases to predict feasible synthetic routes. For example, ICReDD’s workflow integrates Gaussian-based transition state searches with Bayesian optimization to prioritize high-yield pathways .
Q. What advanced reactor designs enhance scalability for catalytic transformations involving this compound?
- Methodological Answer :
- Microfluidic Reactors : Enable precise control over residence time and mixing for photochemical reactions (e.g., UV-induced C–H functionalization).
- Membrane Reactors : Facilitate continuous separation of byproducts (e.g., HCl) during amidation, improving conversion rates. CRDC classifications highlight membrane technologies (RDF2050104) as critical for green chemistry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data for pyrido-benzimidazole derivatives?
- Methodological Answer :
- Disorder Modeling : Refine XRD data using SHELXL with PART instructions to account for rotational disorder in the cyclohexenyl group (e.g., occupancy ratios of 60:40) .
- Validation Tools : Cross-check with Cambridge Structural Database (CSD) entries to identify outliers in bond lengths or angles.
Pharmacological Profiling
Q. What in vitro assays are recommended for evaluating the compound’s kinase inhibition potential?
- Methodological Answer :
- Kinase Profiling Panels : Use Eurofins’ SelectScreen® platform to screen against 100+ kinases. Prioritize targets like JAK2 or EGFR based on structural analogs (e.g., imidazole-carboxamides with IC < 50 nM) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
